N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide
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Overview
Description
“N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” is a chemical compound used in scientific research. It offers diverse applications, from drug development to material synthesis, due to its unique properties and structure. It is a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of phenoxy acetamide and its derivatives has been a subject of recent investigations . These studies have combined chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds . The synthesis process involves many chemical techniques as well as new computational chemistry applications .Molecular Structure Analysis
The molecular structure of “N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” and its derivatives is a key factor in their pharmacological activities . The structure is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis
The chemical reactions involving “N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” are part of its synthesis process . These reactions involve the use of various chemical techniques and computational chemistry applications .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” contribute to its unique structure and diverse applications. These properties are a result of the specific molecular interactions in terms of molecular structure with triggered functional groups .Scientific Research Applications
Antioxidant Properties
Phenoxy acetamide derivatives have garnered attention due to their potential antioxidant activity. These compounds exhibit the ability to scavenge free radicals and protect cells from oxidative damage. Notably, (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide have demonstrated significant antioxidant effects compared to reference drugs .
Optical Properties
The compound (E)-4-methyl-2-(N-Phenylcarboximidoyl) phenol (4M2NPCP) exhibits remarkable linear and nonlinear optical responses. Experimental and theoretical characterization of synthesized crystals has revealed its potential applicability in advanced optical materials .
EGFR/VEGFR-2 Inhibition
Structural bioinformatics methods have been employed to evaluate the therapeutic activity of N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its modified derivatives. These compounds show promise as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are relevant targets in cancer therapy .
Future Directions
The future directions for “N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” and its derivatives involve the design of new derivatives that could be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new opportunities for chemists .
Mechanism of Action
Target of Action
The primary targets of N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to them, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways that these receptors are involved in, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The affected pathways are those regulated by EGFR and VEGFR-2. These pathways are involved in cell proliferation, survival, angiogenesis, and metastasis . By inhibiting these receptors, the compound disrupts these pathways, leading to a reduction in tumor growth and spread .
Pharmacokinetics
It is mentioned that the compound and its derivatives meet the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements . This suggests that the compound has favorable bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of EGFR and VEGFR-2 activity, disruption of the signaling pathways they regulate, and a decrease in the proliferation of cancer cells . This leads to a reduction in tumor growth and spread .
properties
IUPAC Name |
N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-18-17(20)13-23-16-9-7-15(8-10-16)19-24(21,22)12-11-14-5-3-2-4-6-14/h2-12,19H,13H2,1H3,(H,18,20)/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLUZLAEAJADQK-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)COC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[4-(2-phenylethenesulfonamido)phenoxy]acetamide |
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